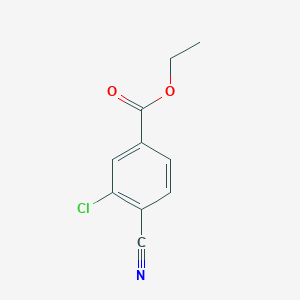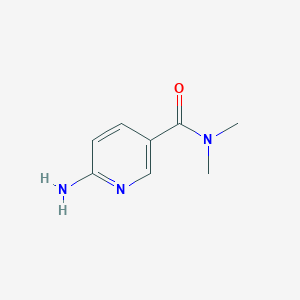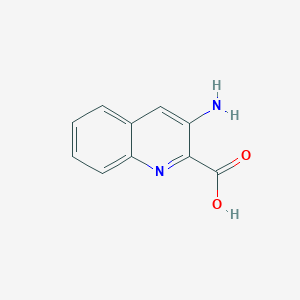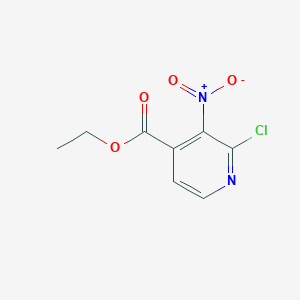
Ethyl 2-chloro-3-nitroisonicotinate
説明
Ethyl 2-chloro-3-nitroisonicotinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 . It is used in research and is classified under heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-3-nitroisonicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
A study has described a method for synthesizing new functionalized pyrrole derivatives via a three-component reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3- (arylamino)but-2-enoate derivatives . This suggests that Ethyl 2-chloro-3-nitroisonicotinate could potentially participate in similar reactions.科学的研究の応用
-
Production of Nicotinic Acid
- Field : Industrial Chemistry
- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It can be made from tryptophan by plants and animals but is usually not completely bioavailable .
- Method : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is being sought to meet the needs of green chemistry and not burden the environment .
- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities make indole derivatives valuable for treatment and they bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Method : The synthesis of indole derivatives involves various methods, including electrophilic substitution due to excessive π-electrons delocalization . Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
- Results : The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound with broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
-
Synthesis of Polyfunctionalized Pyrroles
- Field : Chemical Synthesis
- Application : Pyrrole derivatives are among the most important heterocyclic compounds which exist in the structure of natural products including vitamin B12, alkaloids, bile pigments, and cytochromes . They are also active as antibacterial, antioxidant, anti-inflammatory, antitubercular, and antitumor drugs .
- Method : An efficient method for the synthesis of some new functionalized pyrrole derivatives has been described via a three-component reaction between arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)but-2-enoate derivatives .
- Results : This method provides a fast and convenient way to synthesize new functionalized pyrrole derivatives in excellent yields .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Method : These derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some compounds showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Industrial Production of Nicotinic Acid
- Field : Industrial Chemistry
- Application : Nicotinic acid is an essential nutrient for humans and helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health . The symptoms of NA deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .
- Method : On an industrial scale, 90% of NA is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .
- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
将来の方向性
特性
IUPAC Name |
ethyl 2-chloro-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-10-7(9)6(5)11(13)14/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLVFFQIFGJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-nitroisonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



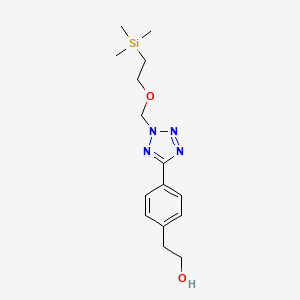
![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)
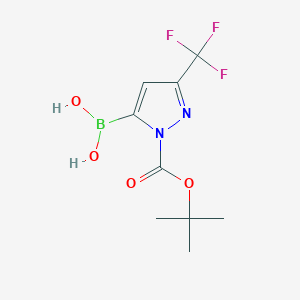
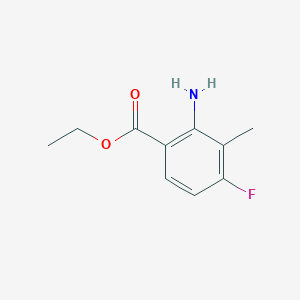
![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)
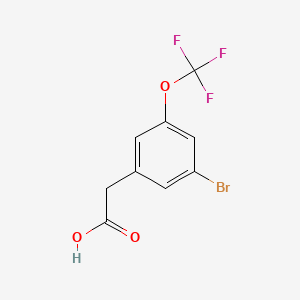
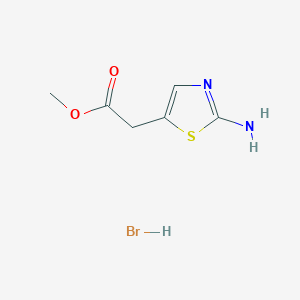
![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
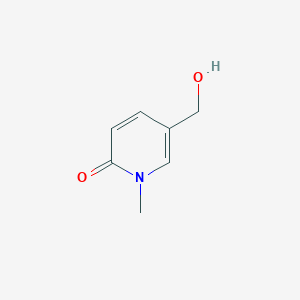
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
